molecular formula C6H5FN2O2 B2642583 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1956340-92-3

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2642583
CAS RN: 1956340-92-3
M. Wt: 156.116
InChI Key: UCSPBRYJXGZQEF-UHFFFAOYSA-N
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Description

“5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular weight of 156.12 . Its IUPAC name is 5-fluoro-2-hydroxynicotinamide . The InChI code for this compound is 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 156.12 .

Scientific Research Applications

Fluorescence in Carbon Dots

Research has shown that organic fluorophores, including compounds structurally related to 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide, are significant for their roles in the fluorescence origins of carbon dots (CDs). These findings are crucial for enhancing the application of CDs in various fields such as bioimaging and sensor technologies (Shi et al., 2016).

Kinase Inhibitors Development

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This application is particularly relevant in the development of new treatments for cancer, showcasing the therapeutic potential of related compounds (Schroeder et al., 2009).

Novel Anticancer Drug Development

The compound and its analogs have shown promise in the development of novel anticancer drugs, such as in the case of S-1, a combination drug based on the biochemical modulation of 5-fluorouracil (5-FU). S-1 demonstrates improved tumor-selective toxicity, indicating the significance of related compounds in enhancing the efficacy and safety of chemotherapy (Sakata et al., 1998).

Synthesis of Biologically Active Molecules

Studies have also focused on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing the role of this compound and its derivatives in the creation of kinase inhibitors, further underscoring their potential in pharmaceutical development (Wada et al., 2012).

High-Throughput Screening for TLR2 Agonists

In the quest for vaccine adjuvants, high-throughput screening has identified dihydropyridine-quinolone carboxamides as Toll-like receptor 2 (TLR2) agonists, indicating the utility of this compound related compounds in immunotherapy and vaccine development (Hu et al., 2018).

Safety and Hazards

The safety information available indicates that “5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” may be harmful if swallowed (H302) and may cause serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPBRYJXGZQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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